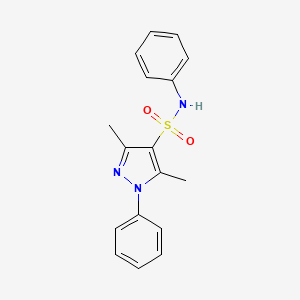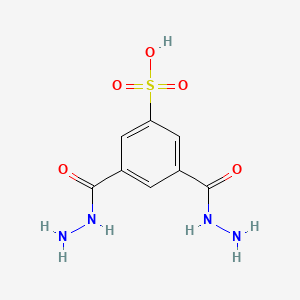![molecular formula C18H19NO3 B5065787 4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5065787.png)
4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate” is a complex organic molecule. It is related to the class of compounds known as phenylpropyl acetates . These compounds are characterized by the presence of a phenyl group, a propyl group, an amino group, a carbonyl group, and an acetate group .
Synthesis Analysis
The synthesis of such compounds typically involves reactions between amines and carbonyl compounds . An efficient method for the preparation of substituted phenyl vinyl ketones, which could potentially be used in the synthesis of this compound, involves the use of low-cost and commercially available ethyl chloroformate and diisopropylethylamine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl group (a benzene ring), a propyl group (a three-carbon chain), an amino group (NH2), a carbonyl group (C=O), and an acetate group (CH3COO) . The exact arrangement of these groups in the molecule would depend on the specific synthesis pathway used .Chemical Reactions Analysis
The compound “4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate” would likely undergo a variety of chemical reactions. For instance, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-(3-phenylpropylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14(20)22-17-11-9-16(10-12-17)18(21)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHXDDQLAVUOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Phenylpropylcarbamoyl)phenyl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5065720.png)
![1-isopropyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5065723.png)
![N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide](/img/structure/B5065724.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5065728.png)
![5-(4-propoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5065733.png)

![N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5065738.png)
![ethyl 2-[(butoxycarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065742.png)


![ethyl 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoate](/img/structure/B5065771.png)
![17-[2-(3,4-dimethoxyphenyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5065778.png)
